molecular formula C12H15NO2 B599752 4-Piperidin-4-yloxybenzaldehyde CAS No. 199103-27-0

4-Piperidin-4-yloxybenzaldehyde

Cat. No.: B599752
CAS No.: 199103-27-0
M. Wt: 205.257
InChI Key: SWOUPUJHCPEVHS-UHFFFAOYSA-N
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Description

4-Piperidin-4-yloxybenzaldehyde (CAS 199103-27-0) is a chemical building block of interest in medicinal chemistry research. It features a benzaldehyde group linked via an ether bond to the 4-position of a piperidine ring . This structure is a key intermediate in synthesizing more complex molecules. For example, derivatives of 4-oxypiperidine, which share this core structural motif, are being investigated as multiple targeting ligands. These ligands can act as histamine H3 receptor (H3R) antagonists/inverse agonists while simultaneously inhibiting enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) . Such multi-target-directed ligands are a promising strategy for researching complex neurodegenerative diseases . The compound has a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol . The SMILES notation for this compound is O=CC1=CC=C(OC2CCNCC2)C=C1 . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

199103-27-0

Molecular Formula

C12H15NO2

Molecular Weight

205.257

IUPAC Name

4-piperidin-4-yloxybenzaldehyde

InChI

InChI=1S/C12H15NO2/c14-9-10-1-3-11(4-2-10)15-12-5-7-13-8-6-12/h1-4,9,12-13H,5-8H2

InChI Key

SWOUPUJHCPEVHS-UHFFFAOYSA-N

SMILES

C1CNCCC1OC2=CC=C(C=C2)C=O

Synonyms

4-(4-Piperidinyloxy)benzaldehyde

Origin of Product

United States

Synthetic Methodologies for 4 Piperidin 4 Yloxybenzaldehyde and Its Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a foundational step in the synthesis of 4-Piperidin-4-yloxybenzaldehyde. Chemists have developed a diverse array of methodologies to achieve this, ranging from the reduction of aromatic precursors to the cyclization of linear substrates and multi-component assembly strategies.

Catalytic Hydrogenation Approaches for Piperidine Core Formation

Catalytic hydrogenation of pyridine (B92270) and its derivatives represents one of the most direct and atom-economical methods for synthesizing the piperidine core. This approach typically involves the reduction of the aromatic pyridine ring using a heterogeneous or homogeneous catalyst in the presence of a hydrogen source.

A significant advancement in this area is the use of rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. This method offers a mild and efficient route to piperidines and their partially hydrogenated counterparts, 1,2,3,6-tetrahydropyridines. The reaction is often promoted by an iodide anion and utilizes an azeotropic mixture of formic acid and triethylamine (B128534) as the hydrogen source. This system has proven effective for various quaternary pyridinium salts under mild conditions (e.g., 40°C), with catalyst loadings as low as 0.005 mol% liv.ac.uk. A key advantage of this protocol is its high chemoselectivity, which is dependent on the substitution pattern of the pyridinium ring liv.ac.uk.

For instance, the rhodium complex dimer, [Cp*RhCl₂]₂, efficiently catalyzes the transfer hydrogenation of N-benzylpyridinium salts. The reaction proceeds smoothly to yield the corresponding piperidines. This method is notable for its operational simplicity and the ability to achieve high yields under relatively benign conditions liv.ac.ukresearchgate.net.

In a novel variation, a rhodium-catalyzed reductive transamination of pyridinium salts has been developed for the rapid preparation of chiral piperidines dicp.ac.cnresearchgate.net. This reaction introduces a chiral primary amine under reducing conditions, which, in the presence of water, undergoes transamination with the nitrogen of the pyridinium ring. This process not only forms the piperidine ring but also induces chirality with excellent diastereo- and enantioselectivity dicp.ac.cn. This strategy overcomes some limitations of traditional asymmetric hydrogenation and provides access to valuable chiral piperidines, including those with fluorine substituents dicp.ac.cnresearchgate.net.

The table below summarizes representative examples of rhodium-catalyzed transfer hydrogenation of pyridinium salts.

Catalyst SystemSubstrateProductYieldConditions
[CpRhCl₂]₂ / KIN-Benzylpyridinium saltN-Benzylpiperidine94%HCOOH-NEt₃, 40°C, 24h
[CpRhCl₂]₂ / KIN-Benzyl-4-phenylpyridinium saltN-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine97%HCOOH-NEt₃, 40°C, 24h
[Cp*RhCl₂]₂ / (R)-PEA2-Substituted Pyridinium saltChiral 2-Substituted PiperidineHighHCOOH, H₂O, 40°C

Data sourced from multiple studies on rhodium-catalyzed hydrogenations liv.ac.ukresearchgate.netdicp.ac.cn.

Beyond rhodium, other catalytic systems, including those based on platinum (e.g., PtO₂), cobalt, and bimetallic nanoparticles, are also employed for the hydrogenation of pyridines mdpi.comabo.finih.govresearchgate.net. While often requiring harsher conditions such as high pressure and temperature, these catalysts are crucial for industrial-scale production nih.govresearchgate.net.

Cyclization Reactions for Piperidine Scaffold Assembly

Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring from acyclic precursors. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the six-membered ring.

Radical cyclization offers a unique approach to piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

A notable example is the cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes mdpi.comnih.govnih.gov. This method utilizes a cobalt(II)-porphyrin complex, such as [Co(TPP)], to catalyze the formation of piperidines from linear aldehydes via cobalt(III)-carbene radical intermediates. The reaction generally proceeds in high yields, though small amounts of linear alkene byproducts can be formed due to a competitive 1,5-hydrogen-atom transfer nih.gov. Mechanistic studies suggest a pathway involving the formation of a benzyl radical followed by a radical-rebound ring closure to form the piperidine ring nih.gov.

The scope of radical cyclizations has been expanded to include various substrates and initiators. For instance, polysubstituted alkylidene piperidines have been synthesized from 1,6-enynes through an intramolecular radical cyclization initiated by triethylborane nih.gov. Other approaches have utilized copper catalysts for intramolecular C-H amination/cyclization of linear amines, proceeding via N-radical formation mdpi.comnih.gov. These methods highlight the versatility of radical chemistry in accessing complex piperidine structures nih.govbirmingham.ac.uk.

Catalyst/InitiatorSubstrate TypeKey IntermediateProduct Type
[Co(TPP)]Linear Amino-aldehydeCobalt(III)-carbene radicalSubstituted Piperidine
Triethylborane1,6-enyneCarbon-centered radicalPolysubstituted Alkylidene Piperidine
Copper(I) or (II)Linear AmineNitrogen-centered radicalSubstituted Piperidine

This table presents a summary of different radical-mediated cyclization strategies for piperidine synthesis mdpi.comnih.govnih.gov.

Oxidative amination provides a pathway to piperidines through the simultaneous formation of a C-N bond and functionalization of the carbon backbone. These reactions often employ transition metal catalysts to facilitate the ring closure of unsaturated amines.

Gold-catalyzed intramolecular cyclization of β-naphthol derivatives bearing a terminal alkyne group represents one such strategy. An in-situ generated gold(I) complex activates the triple bond, leading to a 6-exo-dig cyclization and subsequent protodemetalation to yield a spironaphthalenone product containing a piperidine moiety nih.gov. Similarly, gold-catalyzed annulation procedures can directly assemble piperidines from N-allenamides and alkene-tethered oxime ethers ajchem-a.comacs.org.

Palladium-catalyzed aerobic oxidative amination, often referred to as the aza-Wacker reaction, has also been developed for the synthesis of nitrogen heterocycles, including piperidines organic-chemistry.orgnih.gov. These reactions involve the aminopalladation of an alkene followed by subsequent transformations to yield the cyclized product nih.gov.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These reactions are particularly valuable for the diversity-oriented synthesis of complex molecular scaffolds like polysubstituted piperidines nih.govacs.org.

One such example is a four-component reaction between substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate (B1210297), and dialkyl malonates to produce highly functionalized 2-piperidinones acs.org. This cascade reaction proceeds through a sequence of Michael addition, nitro-Mannich reaction, and lactamization, often with high stereoselectivity acs.org.

Another approach involves a pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate structurally diverse and pharmacologically relevant piperidines acs.org. The efficiency and convergence of MCRs make them an attractive strategy for rapidly building libraries of piperidine analogues for drug discovery and development nih.govajchem-a.comresearchgate.net.

Reaction TypeReactantsProductKey Features
Four-componentNitrostyrene, Aldehyde, Ammonium Acetate, Dialkyl MalonatePolysubstituted 2-PiperidinoneHigh stereoselectivity, cascade process
Pseudo Five-componentAldehyde, Ammonium Acetate, β-Nitrostyrene, Meldrum's AcidHighly Functionalized PiperidineDiversity-oriented, one-pot synthesis
Three-componentMaleimide, 4-Boronohydrazonodiene, AldehydePolysubstituted α-Hydroxyalkyl PiperidineTandem aza[4+2]/allylboration, highly diastereocontrolled

This table showcases examples of multi-component reactions for the synthesis of piperidine scaffolds nih.govacs.orgacs.org.

Mannich-Type Condensation Routes for Piperidinone Precursors

The Mannich reaction is a classic three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base gijash.comwikipedia.org. This reaction is particularly useful for the synthesis of 4-piperidones, which are key intermediates that can be readily converted to the 4-hydroxypiperidine core of the target molecule.

The typical Mannich condensation for 4-piperidone synthesis involves the reaction of a ketone, an aldehyde, and an amine (or ammonia) wikipedia.orgmdma.chacs.org. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized through the condensation of ethyl methyl ketone, various substituted aromatic aldehydes, and ammonium acetate nih.govresearchgate.net. The reaction is often carried out in a suitable solvent like ethanol or acetic acid mdma.ch. Using glacial acetic acid as a solvent has been reported to improve reaction rates and yields, and simplify product isolation mdma.ch.

The mechanism involves the initial formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enol form of the ketone gijash.comwikipedia.org. A second condensation between another molecule of the aldehyde and the other α-position of the ketone, followed by cyclization with the amine, yields the 4-piperidone ring chemrevlett.com.

KetoneAldehydeAmine SourceProduct
Ethyl methyl ketoneSubstituted aromatic aldehydesAmmonium acetate2,6-Diaryl-3-methyl-4-piperidone
Acetone dicarboxylic acid esterAromatic aldehydeAmmonia or primary amine2,6-Diaryl-4-oxopiperidine-3,5-dicarboxylate
Various ketonesVarious aldehydesVarious amines/ammonium acetateSubstituted 4-piperidones

This table provides examples of reactants used in the Mannich condensation to form 4-piperidone precursors mdma.chnih.govresearchgate.netchemrevlett.comresearchgate.net.

A vinylogous variant of the Mannich reaction has also been developed. For example, a three-component vinylogous Mannich-type reaction using a 1,3-bis-trimethylsilyl enol ether as a dienolate leads to the formation of chiral 2,3-dihydropyridinone compounds, which are versatile intermediates for building a variety of chiral piperidine structures nih.govdocumentsdelivered.com.

Stereoselective Synthesis of Piperidine Derivatives

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its stereochemistry often plays a crucial role in biological activity. wikipedia.org Consequently, numerous methods for the asymmetric synthesis of functionalized piperidine derivatives have been developed. These strategies aim to control the absolute stereochemistry of the piperidine ring, which can then be incorporated into the final target molecule.

One prominent approach involves the catalytic enantioselective functionalization of pyridine precursors. For instance, a rhodium-catalyzed asymmetric carbometalation of dihydropyridines can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. gordon.edu This three-step process, which includes partial reduction of pyridine, the key Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide array of enantioenriched 3-substituted piperidines. gordon.edu Another strategy involves a dearomatization/enantioselective borylation sequence, where pyridines are partially reduced to 1,2-dihydropyridines, followed by a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation to yield enantioenriched 3-boryl-tetrahydropyridines, which are versatile chiral building blocks for piperidines. stanford.edu

Hydroxy-directed reductions offer another pathway for achieving high diastereoselectivity. The reduction of 4-hydroxy-1,2-dehydropiperidines using an "ate" complex of DIBAL-H and n-BuLi has been shown to afford functionalized trans-2,6-disubstituted piperidines with high selectivity. wikipedia.org Similarly, the aza-Prins cyclization presents a straightforward and highly diastereoselective method for synthesizing cis-4-hydroxypiperidines, which can bear a tetrasubstituted carbon stereocenter at the C4 position. organic-chemistry.org

Other notable methods include interrupting the Hofmann-Löffler-Freytag (HLF) reaction through a catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines. This approach, enabled by a chiral copper catalyst, generates enantioenriched δ-amino nitriles that can be cyclized to form chiral piperidines. arkat-usa.org

Table 1: Overview of Stereoselective Piperidine Synthesis Methods

Method Key Transformation Catalyst/Reagent Stereocontrol Precursor
Asymmetric Carbometalation Dihydropyridine functionalization Rhodium catalyst Enantioselective Pyridine
Dearomatization/Borylation Protoborylation of dihydropyridine Copper(I) catalyst Enantio- and Diastereoselective Pyridine
Hydroxy-directed Reduction Reduction of 1,2-dehydropiperidine DIBAL-H/"ate" complex Diastereoselective 4-hydroxy-1,2-dehydropiperidine
Aza-Prins Cyclization Cyclization of homoallylic amines Lewis or Brønsted acid Diastereoselective Homoallylic amine & Carbonyl
δ C-H Cyanation Intramolecular radical relay Chiral Copper catalyst Enantioselective Acyclic amine

Strategies for Benzylaldehyde Moiety Incorporation

The formation of the aryloxy-benzaldehyde structure is central to the synthesis of the target compound. This is typically achieved by forming an ether link between a piperidinol and a benzaldehyde (B42025) derivative. The two main strategies for this transformation are alkylation of a hydroxybenzaldehyde or nucleophilic aromatic substitution on a halo-benzaldehyde.

Alkylation Approaches for Aryloxy-Benzaldehyde Formation

The Williamson ether synthesis is a classical and widely used method for preparing ethers, including aryloxy-benzaldehydes. masterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism, where an alkoxide acts as a nucleophile, displacing a halide or other suitable leaving group from an alkylating agent. masterorganicchemistry.comwikipedia.orgyoutube.com

In the context of this compound synthesis, this approach involves the deprotonation of 4-hydroxybenzaldehyde (B117250) to form a phenoxide. This is typically achieved using a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). gordon.edufrancis-press.com The resulting phenoxide then reacts with a piperidine derivative bearing a leaving group (e.g., a tosylate, mesylate, or halide) at the 4-position. For the Williamson ether synthesis to be efficient, the alkylating agent (the piperidine derivative) should ideally be a primary or secondary substrate to minimize competing elimination reactions. wikipedia.org The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). francis-press.com

Nucleophilic Aromatic Substitution in Aryl Ether Synthesis

An alternative and powerful strategy for forming the aryl ether bond is through nucleophilic aromatic substitution (SNAr). stanford.eduresearchgate.net This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. scientificupdate.comnih.gov

In this approach, the alcohol of a 4-hydroxypiperidine derivative acts as the nucleophile. The aromatic partner is typically an activated benzaldehyde, such as 4-fluorobenzaldehyde or 4-nitrobenzaldehyde. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. nih.gov The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMSO or DMF at elevated temperatures. researchgate.netscientificupdate.com The alkoxide, generated in situ, attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex intermediate, which then expels the leaving group to yield the desired aryl ether. scientificupdate.com This method is advantageous as it avoids the need to pre-functionalize the piperidine ring with a leaving group.

Coupling Strategies for this compound Assembly

The direct formation of the C-O ether bond is the cornerstone of synthesizing this compound. This can be accomplished through classical etherification reactions or through more modern, metal-catalyzed cross-coupling methodologies.

Etherification Reactions (O-Alkylation/O-Arylation)

As discussed previously, the Williamson ether synthesis (an O-alkylation) and nucleophilic aromatic substitution (an O-arylation) are the primary etherification strategies.

O-Alkylation: This involves the reaction of the 4-hydroxybenzaldehyde phenoxide with an N-protected 4-halo- or 4-tosyloxypiperidine. A strong base is required to deprotonate the phenol, and the choice of solvent is critical to ensure solubility of the reactants and facilitate the SN2 reaction. francis-press.com

O-Arylation via SNAr: This route utilizes an N-protected piperidin-4-ol and an activated aryl halide like 4-fluorobenzaldehyde. The piperidinol is deprotonated by a base to form the nucleophilic alkoxide, which then attacks the electron-poor aromatic ring. researchgate.net

Table 2: Comparison of Etherification Strategies

Strategy Nucleophile Electrophile Key Requirement Typical Conditions
O-Alkylation (Williamson) 4-Hydroxybenzaldehyde phenoxide Piperidine with leaving group (e.g., -OTs, -Br) Good leaving group on piperidine Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, Acetone)
O-Arylation (SNAr) Piperidin-4-ol alkoxide Activated benzaldehyde (e.g., 4-fluorobenzaldehyde) Electron-withdrawing group on benzaldehyde Base (e.g., K₂CO₃), Solvent (e.g., DMSO, NMP), Heat

Cross-Coupling Methodologies for C-O Bond Formation

In cases where classical methods are inefficient, particularly with unactivated or sterically hindered substrates, metal-catalyzed cross-coupling reactions provide powerful alternatives for C-O bond formation.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.orgbeilstein-journals.org However, modern variations utilize soluble copper catalysts, often in the presence of ligands like diamines or N,N-dimethylglycine, which allow for milder reaction conditions. organic-chemistry.orgbeilstein-journals.org For the synthesis of this compound, this would involve coupling 4-halobenzaldehyde with N-protected piperidin-4-ol in the presence of a copper catalyst and a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). organic-chemistry.orgbeilstein-journals.org

The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, providing a palladium-catalyzed route to aryl ethers. organic-chemistry.orgwikipedia.org This reaction is highly versatile, tolerating a wide range of functional groups and often proceeding under milder conditions than the Ullmann condensation. wikipedia.org The catalytic cycle involves a palladium(0) species that undergoes oxidative addition with the aryl halide, followed by coordination of the alkoxide and reductive elimination to form the C-O bond and regenerate the catalyst. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success. This methodology can be applied to couple various aryl halides or triflates with piperidin-4-ol derivatives to construct the target ether linkage. wikipedia.orgacsgcipr.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogues is a critical consideration in modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. The design of synthetic routes for this class of compounds can be significantly improved by adhering to the twelve principles of green chemistry.

The use of safer solvents and auxiliaries is another cornerstone of green chemistry applicable to the synthesis of these compounds . Many organic reactions traditionally employ volatile and often toxic organic solvents. Research into greener alternatives has shown that water, ionic liquids, or solvent-free reaction conditions can be viable and even advantageous for similar syntheses nih.govimpactfactor.orgresearchgate.net. For instance, conducting reactions in an aqueous medium at room temperature can lead to significant rate enhancements and excellent yields for related sulfonamide derivatives researchgate.net.

Catalysis plays a pivotal role in the development of environmentally benign synthetic methods nih.gov. The use of catalysts, particularly reusable and non-toxic ones, can reduce the need for stoichiometric reagents, which often end up as waste. For example, the use of copper oxide nanoparticles (CuO NPs) has been reported as an efficient and eco-friendly catalyst for the synthesis of Schiff base vanillin-coupled piperidine analogues researchgate.net. Similarly, magnetic nanoparticles like Fe3O4 have been demonstrated as reusable catalysts in the synthesis of spiropiperidines, showcasing high yields and the potential for multiple reaction cycles researchgate.net.

Furthermore, the principle of design for energy efficiency encourages the use of reaction conditions that minimize energy consumption. The application of alternative energy sources such as microwave irradiation and ultrasound has been shown to accelerate reaction rates, improve yields, and reduce reaction times in the synthesis of various heterocyclic compounds, including oxadiazole and pyrazoline derivatives impactfactor.orgnih.gov. These methods offer a greener alternative to conventional heating.

The following data tables illustrate the comparison between conventional and green synthetic approaches for reactions analogous to those that could be employed in the synthesis of this compound derivatives, highlighting the advantages of applying green chemistry principles.

ParameterConventional MethodGreen MethodReference
Catalyst Stoichiometric acid/baseReusable nanoparticles (e.g., CuO, Fe3O4) researchgate.net
Solvent Volatile organic solvents (e.g., benzene (B151609), chlorinated solvents)Water, ionic liquids, or solvent-free nih.govresearchgate.net
Energy Source Conventional heating (reflux)Microwave irradiation, ultrasound impactfactor.orgnih.gov
Reaction Time Several hours to daysMinutes to a few hours impactfactor.org
By-products Significant, leading to low atom economyMinimal, high atom economy rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Analogous Reactions

Reaction TypeGreen Chemistry ApproachKey Advantages
CondensationUse of biodegradable catalystsAvoids organochlorine compounds, less wastewater
AlkylationMicrowave-assisted synthesisEnhanced reaction rates, higher selectivity and yield
CyclizationUltrasound-mediated synthesisEnergy conservation, waste minimization
Coupling ReactionsCatalysis in aqueous mediaUse of a "green" reaction environment, improved efficiency

Table 2: Examples of Green Chemistry Approaches in Analogous Syntheses

By integrating these green chemistry principles into the design of synthetic routes for this compound and its analogues, it is possible to develop more sustainable and environmentally responsible manufacturing processes. This not only mitigates the environmental impact but can also lead to economic benefits through reduced waste disposal costs and more efficient use of resources.

Chemical Reactivity and Derivatization Strategies

Aldehyde Group Transformations

The aldehyde functionality is a primary site for chemical modification, readily undergoing reactions typical of aromatic aldehydes.

The carbonyl group of 4-Piperidin-4-yloxybenzaldehyde readily reacts with primary amines and their derivatives to form a variety of C=N double bond-containing compounds. These reactions are typically acid-catalyzed and proceed via an initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

Imine (Schiff Base) Formation: Reaction with primary amines yields imines. These reactions are fundamental in the synthesis of various heterocyclic systems and serve as intermediates for further transformations, such as reductive amination. masterorganicchemistry.comnih.gov The formation of imines from aldehydes and primary amines is a reversible reaction, often driven to completion by removing the water formed. khanacademy.org

Oxime Formation: Condensation with hydroxylamine (B1172632) hydrochloride, often in the presence of a mild base, produces the corresponding oxime. ias.ac.inwikipedia.org This reaction is practical and can be carried out under environmentally friendly conditions, such as in water at room temperature. ias.ac.in Oximes are versatile intermediates, known to undergo reactions like the Beckmann rearrangement or reduction to amines. wikipedia.orgnih.gov

Hydrazone Formation: The aldehyde reacts with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. nih.gov Hydrazones are important structural motifs in many biologically active compounds and are key precursors in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles. nih.govnih.gov

Table 1: Examples of Condensation Reactions of the Aldehyde Group

Nucleophile Product Type General Conditions
Primary Amine (R-NH₂) Imine (Schiff Base) Acid catalyst (e.g., acetic acid), removal of water
Hydroxylamine (NH₂OH) Oxime NH₂OH·HCl, base (e.g., pyridine (B92270), NaHCO₃) or mineral water

The oxidation state of the aldehyde carbon can be easily modified through reduction or oxidation.

Reduction: The aldehyde group can be selectively reduced to a primary alcohol, (4-(piperidin-4-yloxy)phenyl)methanol. This transformation is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would also effect this reduction.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(piperidin-4-yloxy)benzoic acid. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder, more selective reagents like sodium perborate (B1237305) in acetic acid or Oxone. organic-chemistry.org N-heterocyclic carbene (NHC) organocatalysts have also been shown to facilitate the aerobic oxidation of aldehydes to carboxylic acids under mild conditions. organic-chemistry.org

Piperidine (B6355638) Nitrogen Reactivity

The secondary amine within the piperidine ring is a nucleophilic center, allowing for functionalization through alkylation and acylation.

N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides (e.g., alkyl bromides or iodides). researchgate.net These reactions typically proceed via an Sₙ2 mechanism. The reaction can be carried out using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to a solution where the piperidine compound is in excess. researchgate.net

N-Acylation: Reaction with acyl chlorides or acid anhydrides, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, leads to the formation of N-acyl derivatives (amides). This reaction is a robust method for introducing a variety of functional groups onto the piperidine nitrogen.

Table 2: Functionalization of the Piperidine Nitrogen

Reagent Type Product Type Typical Conditions
Alkyl Halide (R-X) N-Alkyl Piperidine K₂CO₃, DMF or NaH, DMF researchgate.net
Acyl Chloride (R-COCl) N-Acyl Piperidine (Amide) Triethylamine or Pyridine, CH₂Cl₂

The piperidine ring is a stable saturated heterocycle, and its ring-opening is not a common transformation under typical synthetic conditions. Such reactions would require harsh conditions or specialized reagents designed to cleave C-N or C-C bonds. Similarly, rearrangement reactions involving the piperidine scaffold of this specific molecule are not widely reported in general literature and would likely be the subject of specific, targeted research investigations. nih.govnih.gov

Aromatic Ring Functionalization

The benzene (B151609) ring, activated by the electron-donating p-alkoxy substituent, is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The ether oxygen and the piperidine moiety direct incoming electrophiles primarily to the ortho positions relative to the ether linkage.

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which is then attacked by the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex or benzenonium ion). libretexts.org Subsequent loss of a proton restores the aromaticity of the ring. libretexts.org

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). lumenlearning.commasterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. leah4sci.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

Given the activating nature of the 4-piperidin-4-yloxy group, these substitutions would be expected to proceed readily. Conversely, nucleophilic aromatic substitution (NAS), which requires an electron-poor aromatic ring and a good leaving group, is not a feasible pathway for this molecule under standard conditions. nih.govmasterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution Potentials

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iq This reactivity is governed by the combined electronic effects of the aldehyde (-CHO) group and the piperidin-4-yloxy (-O-Pip) group. The piperidinyloxy group, being an ether, is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the aldehyde group is a deactivating group and directs incoming electrophiles to the meta position.

Given that the two substituents are para to each other, their directing effects converge on the same carbon atoms. The positions ortho to the strongly activating piperidinyloxy group are also meta to the deactivating aldehyde group. Therefore, electrophilic substitution is predicted to occur at the positions ortho to the ether linkage (positions 2 and 6). youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iqyoutube.com The activating nature of the ether group generally facilitates these reactions, although the deactivating effect of the aldehyde may necessitate moderately strong reaction conditions. The specific regioselectivity is a direct consequence of the resonance stabilization provided by the oxygen atom of the ether to the arenium ion intermediate formed during the substitution at the ortho position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄2-Nitro-4-(piperidin-4-yloxy)benzaldehyde
BrominationBr₂, FeBr₃2-Bromo-4-(piperidin-4-yloxy)benzaldehyde
ChlorinationCl₂, AlCl₃2-Chloro-4-(piperidin-4-yloxy)benzaldehyde
SulfonationFuming H₂SO₄2-Formyl-5-(piperidin-4-yloxy)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃2-Acyl-4-(piperidin-4-yloxy)benzaldehyde

This table is based on established principles of electrophilic aromatic substitution directing effects. youtube.comresearchgate.net

Palladium-Catalyzed Coupling Reactions for Aromatic Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in pharmaceutical synthesis. researchgate.netsemanticscholar.org To utilize these reactions, the aromatic ring of this compound would first need to be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate.

Starting with a halogenated derivative, such as 2-Bromo-4-(piperidin-4-yloxy)benzaldehyde, a variety of coupling reactions can be employed for aromatic diversification. nih.gov These reactions have become routine for constructing complex molecular architectures from simple precursors. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. This is a versatile method for synthesizing biaryl compounds or introducing alkyl or vinyl groups. nih.gov

Heck Coupling : This reaction forms a new C-C bond by coupling the aryl halide with an alkene, yielding a substituted alkene. The Mizoroki-Heck reaction is a powerful method for creating aryl-substituted alkenes. researchgate.net

Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne to produce an aryl-alkyne. It is a renowned procedure for constructing sp²-carbon-sp-carbon bonds. researchgate.net

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl halide with an amine. This allows for the introduction of various amino groups onto the aromatic ring.

The choice of ligand, base, and reaction conditions is crucial for the success of these transformations, and systems based on dialkylbiaryl phosphine (B1218219) ligands have shown broad applicability. nih.gov

Table 2: Potential Palladium-Catalyzed Reactions on a Halogenated Derivative

Reaction NameCoupling PartnerProduct TypeCatalyst/Ligand Example
Suzuki-MiyauraArylboronic acidBiarylPd(OAc)₂, SPhos
HeckAlkeneSubstituted alkenePd(OAc)₂, P(o-tolyl)₃
SonogashiraTerminal alkyneAryl-alkynePdCl₂(PPh₃)₂, CuI
Buchwald-HartwigAmineAryl-aminePd₂(dba)₃, BINAP

This table illustrates potential applications of common palladium-catalyzed coupling reactions. nih.govorganic-chemistry.org

Ether Linkage Stability and Cleavage Studies

The ether linkage in this compound is an aryl-alkyl ether. Generally, such ether bonds are relatively stable under neutral, basic, and mild acidic conditions. However, they are susceptible to cleavage under strong acidic conditions, particularly with strong protic acids like HBr or HI.

Cleavage of the C-O bond would result in the formation of 4-hydroxybenzaldehyde (B117250) and a 4-substituted piperidine derivative. The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the piperidine carbon, as it is the more susceptible site for an Sₙ2-type reaction.

In some contexts, the oxidative cleavage of ethers can be a synthetic strategy to convert them into aldehydes or other carbonyl compounds. researchgate.net For instance, methods involving reagents like 1-chlorobenzotriazole (B28376) have been reported for the oxidative cleavage of ethers to aldehydes. researchgate.net However, in the case of this compound, such a reaction would likely be complicated by the presence of the existing aldehyde and the piperidine nitrogen. The stability of the N-acyl group on the piperidine ring can also influence reactivity, as seen in studies of related 1-acylpiperidin-4-yl derivatives. nih.gov The synthesis of related compounds often involves the formation of this ether linkage via Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a suitable piperidine derivative, highlighting the bond's formation as a key synthetic step. orientjchem.orgnih.gov

Role As a Synthetic Building Block and Molecular Scaffold

Precursor in Complex Organic Molecule Synthesis

The utility of 4-Piperidin-4-yloxybenzaldehyde extends to the synthesis of elaborate organic molecules, including polycyclic and spirocyclic systems, as well as macrocyclic architectures.

The piperidine (B6355638) and benzaldehyde (B42025) components of this compound can participate in various cyclization reactions to form intricate polycyclic and spirocyclic frameworks. Spiro compounds, which contain two rings connected by a single common atom, are of particular interest in medicinal chemistry due to their rigid structures and potential for novel biological activities. researchgate.net The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, for instance, highlights the utility of piperidine-containing scaffolds in creating therapeutically relevant molecules. researchgate.net The construction of such systems often involves multi-component reactions, where the piperidine moiety can be a key structural element. researchgate.net

The formation of nitrogen-containing heterocyclic compounds, including those with piperidine rings, can be achieved through cycloaddition reactions. nih.govresearchgate.net These methods provide efficient pathways to complex molecular architectures that are prevalent in natural products and pharmaceuticals. researchgate.net

Macrocycles, large cyclic molecules, are another class of compounds where building blocks like this compound can play a crucial role. The synthesis of macrocyclic compounds often presents challenges, but strategies for diversity-oriented synthesis can facilitate their construction. researchgate.net The piperidine ring can be incorporated into the macrocyclic backbone, influencing its conformation and properties.

Design of Molecular Scaffolds for Chemical Biology Research

In the field of chemical biology, molecular scaffolds serve as the core structures upon which diverse functionalities can be appended to probe biological systems. The piperidine ring is a well-established scaffold in medicinal chemistry, present in numerous approved drugs. lifechemicals.com Its favorable physicochemical properties and ability to form key interactions with biological targets make it a desirable feature in drug design. lifechemicals.comresearchgate.net

The versatility of this compound allows for its strategic incorporation into a wide range of heterocyclic systems. Piperidine derivatives are fundamental components in the synthesis of various pharmacologically active compounds. nih.gov The synthesis of N-substituted piperidine derivatives, for example, has led to the discovery of potent enzyme inhibitors. nih.gov Furthermore, the piperidine scaffold can be found in complex heterocyclic systems designed as antagonists for various receptors. researchgate.net

Target Heterocyclic SystemSynthetic StrategyReference
Spiro[chromane-2,4′-piperidine]-4(3H)-oneCondensation and cyclization reactions researchgate.net
Spiro[pyrazole-4,1′-pyrido[2,1-a]isoquinolines]Three-component reaction researchgate.net
Nitrogen-containing polyaromatic skeletonsTandem benzyne-enamide cycloadditions researchgate.net
Substituted piperidinesHydrogenation/Reduction of pyridines nih.gov

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR). By altering substituents on the piperidine ring or the benzaldehyde moiety, chemists can fine-tune the biological activity of the resulting molecules. nih.gov SAR studies on piperidine derivatives have been crucial in the development of potent and selective therapeutic agents. researchgate.netdndi.org For instance, investigations into piperine (B192125) and its derivatives have shed light on how structural modifications impact their pharmacological properties. nih.gov

Detailed SAR studies on piperidinylpyrrolopyridine derivatives led to the identification of key structural features necessary for potent and selective H1 antagonist activity. researchgate.net Similarly, the synthesis and evaluation of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as 5α-reductase inhibitors demonstrated how modifications to the piperidine scaffold can lead to potent and isozyme-selective inhibitors. nih.gov

"Click chemistry," a set of powerful, reliable, and selective reactions, has emerged as a valuable tool for scaffold diversification. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that can be used to append a wide variety of functional groups to a molecular scaffold. nih.govorganic-chemistry.orgnih.gov

The aldehyde functionality of this compound can be readily converted to an azide (B81097) or an alkyne, making it amenable to click chemistry reactions. This allows for the rapid generation of a library of diverse compounds from a common precursor. This approach is highly efficient for lead identification and optimization in drug discovery. nih.gov The resulting triazole ring, formed through the click reaction, is stable and can participate in biological interactions. nih.gov This modular approach has been successfully applied to the synthesis of various biologically active molecules, including substituted 2,2'-bipyridines. researchgate.net

Application in Materials Science as a Building Block

While specific research on the application of this compound in materials science is not extensively documented in publicly available literature, its molecular structure suggests significant potential as a versatile building block for the synthesis of novel functional polymers. The compound's key features—a reactive aldehyde group, a heterocyclic piperidine ring, and a flexible ether linkage—make it an attractive candidate for creating advanced materials with tailored properties.

The aldehyde functionality is a cornerstone for polymerization reactions, most notably for the synthesis of polyazomethines, also known as polyimines or Schiff base polymers. These polymers are formed through the polycondensation of a dialdehyde (B1249045) with a diamine. The resulting azomethine (-CH=N-) linkage in the polymer backbone is isoelectronic with the vinylene linkage in poly(p-phenylene vinylene), a well-known electroluminescent polymer. nih.gov This structural similarity imparts interesting optoelectronic properties to polyazomethines. The incorporation of this compound into a polyazomethine backbone would introduce the piperidine moiety as a pendant group, which could influence the polymer's solubility, thermal stability, and chain packing.

Furthermore, the ether group within the this compound structure provides rotational freedom, which can enhance the solubility of the resulting polymers in common organic solvents and lower their melting temperatures, thereby improving processability. researchgate.net This flexibility is a desirable trait in polymer design, as it can lead to materials that are easier to fabricate into films or fibers.

The presence of the piperidine ring offers a site for post-polymerization modification. The secondary amine in the piperidine ring can be quaternized to introduce ionic charges along the polymer chain. This could lead to the development of ion-containing polymers with applications as polyelectrolytes, ion-exchange resins, or materials with enhanced conductivity. Additionally, the piperidine unit can be a source of biocidal activity, suggesting that polymers derived from this monomer could have applications in antimicrobial coatings or materials. nih.govresearchgate.net

The synthesis of functional polymers from benzaldehyde derivatives is a well-established field, and by examining related systems, we can infer the potential characteristics of polymers derived from this compound. For instance, the copolymerization of various benzaldehyde derivatives has been shown to be an effective strategy for creating functional and responsive materials. acs.orgresearchgate.net

Table 1: Thermal Properties of Poly(azomethine-ether)s from Benzaldehyde Derivatives

Polymer NameMonomersTg (°C)10% Weight Loss Temp. (°C)Char Yield at 600°C (%)
PSF1Barbituric acid, Dapsone378298-
PSF2Terephthaldehyde barbituric acid, Dapsone41733442

Data sourced from a study on mesoporous crosslinked poly(azomethine-sulfone)s. nih.gov

Table 2: Properties of Triphenylamine-Based Poly(azomethine)s

PolymerFunctional Group (X)Optical Band Gap (eV)Hole Mobility (cm²/Vs)PCE (%)
TPA(H)ThOx-H2.11.0 x 10-60.02
TPA(OMe)ThOx-OMe2.12.0 x 10-70.04
TPA(CN)ThOx-CN2.21.0 x 10-70.02

Data from a study on conjugated poly(azomethine)s for optoelectronic applications. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationuomustansiriyah.edu.iqlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms. uomustansiriyah.edu.iq By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule. uomustansiriyah.edu.iqlibretexts.org

Proton (¹H) NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-piperidin-4-yloxybenzaldehyde would be expected to show distinct signals for the protons of the benzaldehyde (B42025) and piperidine (B6355638) rings.

The protons on the benzene (B151609) ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The aldehyde proton is highly deshielded and would be expected to appear as a singlet at a higher chemical shift (δ 9.5-10.5 ppm). The protons on the piperidine ring would appear in the aliphatic region, with their chemical shifts influenced by their proximity to the oxygen and nitrogen atoms. rsc.orgchemicalbook.com The protons alpha to the nitrogen and oxygen would be expected to be shifted further downfield compared to the other piperidine protons. rsc.orgchemicalbook.com

A representative, though not specific to this exact molecule, data set for similar structures shows the following expected shifts:

Proton Type Expected Chemical Shift (ppm)
Aldehyde (-CHO)9.5 - 10.5
Aromatic (C₆H₄)7.0 - 8.0
Piperidine (protons α to O)3.5 - 4.5
Piperidine (protons α to N)2.5 - 3.5
Piperidine (other)1.5 - 2.5

This table presents generalized expected chemical shift ranges and may not reflect the exact values for this compound.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. chemguide.co.uk In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbonyl carbon of the aldehyde group, the aromatic carbons, and the carbons of the piperidine ring.

The carbonyl carbon is typically found at a high chemical shift, often in the range of 190-200 ppm. The aromatic carbons would appear in the region of 110-160 ppm. The carbons of the piperidine ring would be observed in the aliphatic region, with the carbons bonded to the oxygen and nitrogen atoms appearing at higher chemical shifts than the others. chemicalbook.com

A generalized table of expected ¹³C NMR chemical shifts is provided below:

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=O)190 - 200
Aromatic (C-O)150 - 165
Aromatic (C-H)110 - 135
Piperidine (C-O)70 - 80
Piperidine (C-N)40 - 50
Piperidine (other)20 - 30

This table presents generalized expected chemical shift ranges and may not reflect the exact values for this compound.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons in the molecular structure. sdsu.edu For this compound, COSY would show correlations between the protons on the piperidine ring and between the ortho- and meta-protons on the benzaldehyde ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu HMBC is particularly useful for connecting different fragments of the molecule, for example, showing the correlation between the piperidine protons and the benzaldehyde carbons through the ether linkage. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisnih.govscispace.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.govscispace.com

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. osti.govmdpi.com In ESI-MS, the sample is introduced as a solution, and a high voltage is applied to create a fine spray of charged droplets. osti.gov The solvent evaporates, leaving gas-phase ions that are then analyzed by the mass spectrometer. ESI-MS typically produces a protonated molecule [M+H]⁺ or other adduct ions, allowing for the direct determination of the molecular weight. scielo.brnih.gov The fragmentation pattern of piperidine alkaloids has been studied using ESI-MS/MS, providing insights into their structure. nih.govscielo.br

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

LC-MS (Liquid Chromatography-Mass Spectrometry) : LC-MS is a powerful technique for the analysis of complex mixtures. nih.gov The sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer for detection. eurl-pesticides.eulongdom.orgresearchgate.net This is particularly useful for the analysis of this compound in biological or environmental samples. nih.govlongdom.org

GC-MS (Gas Chromatography-Mass Spectrometry) : GC-MS is suitable for the analysis of volatile and thermally stable compounds. academicjournals.orgnih.govresearchgate.net The sample is vaporized and separated by gas chromatography before being detected by the mass spectrometer. academicjournals.orgnih.gov The resulting mass spectrum provides a fingerprint of the compound, which can be compared to spectral libraries for identification. core.ac.uk The use of GC-MS for the analysis of piperazine (B1678402) derivatives has been documented. unodc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the molecular vibrations of this compound. These methods provide complementary information based on different selection rules: IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in molecular polarizability. arxiv.orglibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. longdom.org The IR spectrum provides a unique molecular fingerprint based on the absorption of specific frequencies of infrared radiation that correspond to the vibrational energies of molecular bonds. longdom.orgmsu.eduwiley.com For this compound, the key functional groups—aldehyde, ether, secondary amine (piperidine), and a para-substituted benzene ring—exhibit characteristic absorption bands.

The analysis of the IR spectrum allows for the confirmation of the compound's structure by identifying these key vibrational modes. The C-H stretching vibrations of the aromatic ring and the aldehyde group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring appear just below this value. udel.edulibretexts.org The presence of a strong carbonyl (C=O) stretching band is a definitive indicator of the aldehyde group. udel.edulibretexts.org The ether linkage (Ar-O-C) and the secondary amine (N-H) of the piperidine ring also produce characteristic bands. wpmucdn.comorgchemboulder.com

A summary of the expected characteristic IR absorption peaks for this compound is provided in the table below.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Amine (Piperidine)N-H Stretch3400–3250Medium
Aromatic RingC-H Stretch3100–3000Medium
AldehydeC-H Stretch2830–2695 (often two bands)Medium
Alkane (Piperidine)C-H Stretch3000–2850Medium
Carbonyl (Aldehyde)C=O Stretch1740–1720Strong
Aromatic RingC=C Stretch (in-ring)1600–1400 (multiple bands)Medium
EtherC-O Stretch (Aryl-Alkyl)1250–1020Strong
Amine (Piperidine)C-N Stretch1250–1020Medium
Aromatic RingC-H Bend (out-of-plane)900–675 (para-disubstituted)Strong

This table is generated based on established IR correlation charts. libretexts.orgwpmucdn.comorgchemboulder.com

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar, symmetric molecular vibrations and homo-nuclear bonds, such as C-C and C=C bonds. jasco-global.comhoriba.com This non-destructive technique analyzes the light scattered from a sample when illuminated by a high-intensity laser. horiba.com The resulting spectrum reveals shifts in wavelength corresponding to the vibrational modes of the molecule. libretexts.orgrenishaw.com

For this compound, Raman spectroscopy is highly effective for characterizing the vibrations of the aromatic ring and the carbon backbone of the piperidine ring. researchgate.netspectroscopyonline.com The symmetric "ring breathing" mode of the benzene ring typically produces a strong and sharp Raman peak. spectroscopyonline.com The C=C stretching vibrations within the aromatic ring and C-C stretching vibrations of the piperidine ring are also readily observed. jasco-global.com While IR spectroscopy is more sensitive to polar bonds like C=O and O-H, Raman is excellent for probing the skeletal framework of the molecule. jasco-global.com The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational properties. arxiv.org

Functional GroupVibrationExpected Raman Shift (cm⁻¹)Intensity
Aromatic RingC-H Stretch3100–3000Medium-Strong
Alkane (Piperidine)C-H Stretch3000–2850Medium-Strong
Carbonyl (Aldehyde)C=O Stretch1740–1720Weak-Medium
Aromatic RingC=C Stretch (in-ring) / Ring Breathing1610 & ~1000Strong
Piperidine RingRing Vibrations / C-C Stretch1000–800Medium

This table is generated based on established Raman correlation data and the principle of mutual exclusion. jasco-global.comlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. iastate.eduanton-paar.com By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, a detailed model of the molecular structure can be generated. libretexts.org This provides exact bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation and how it packs within the crystal lattice. dectris.comusp.org

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial orientation of the benzaldehyde and piperidine moieties relative to each other.

Conformational Analysis in Crystal Lattice

The solid-state conformation of this compound is dictated by the rotational freedom around its single bonds and the steric and electronic interactions between its constituent parts. X-ray crystallography provides precise data on these conformational details. In related structures, the six-membered piperidine ring typically adopts a stable chair conformation to minimize steric strain. nih.govnih.govnih.govmdpi.com

Intermolecular Interactions and Packing Arrangements

The way individual molecules of this compound arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. scirp.org X-ray crystallography elucidates these interactions, which are crucial for the stability of the crystal lattice. Given the functional groups present, the primary interactions would likely involve hydrogen bonding. The piperidine N-H group can act as a hydrogen bond donor, while the aldehyde oxygen (O=C) and the ether oxygen (C-O-C) can act as acceptors. nih.govnih.gov

This could lead to the formation of supramolecular structures such as one-dimensional chains or two-dimensional sheets. nih.govnih.gov For instance, N-H···O hydrogen bonds are commonly observed in the crystal packing of related piperidine derivatives. nih.gov In addition to hydrogen bonds, weaker interactions like C-H···O and C-H···π interactions, where a C-H bond interacts with an oxygen atom or the π-system of the aromatic ring, respectively, play a significant role in stabilizing the three-dimensional architecture. nih.govresearchgate.net Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these varied intermolecular contacts. nih.govscirp.orgresearchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for monitoring the progress of the chemical reactions used to prepare it. chromatographyonline.com These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. polyu.edu.hk Coupled with a photodiode array (PDA) or UV detector, HPLC can quantify the target compound and detect impurities. mdpi.com The development of a stability-indicating HPLC method is crucial to ensure that any potential degradants can be separated from the main compound. chromatographyonline.com For higher sensitivity and more definitive identification of impurities, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

During the synthesis of this compound, reaction progress can be monitored efficiently using Thin-Layer Chromatography (TLC) for a quick qualitative assessment or by taking aliquots for HPLC or LC-MS analysis. amazonaws.com Multiple Reaction Monitoring (MRM) using tandem mass spectrometry (MS/MS) offers a highly sensitive and selective method for quantitative analysis, tracking the consumption of reactants and the formation of the product in real-time. rsc.orgnih.gov After synthesis, purification is often achieved using flash column chromatography over silica (B1680970) gel, with an appropriate solvent system like ethyl acetate (B1210297)/hexane (B92381), to remove unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of "this compound." The method's high resolution and sensitivity make it ideal for analyzing this compound in complex mixtures and for purity determination.

Research Findings:

The analysis of piperidine-containing compounds and benzaldehyde derivatives is well-established in HPLC. For compounds structurally similar to "this compound," reversed-phase chromatography is the most common approach. A C18 column is frequently employed as the stationary phase due to its hydrophobicity, which allows for effective separation of moderately polar compounds.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comalternative-therapies.com The addition of an acid modifier, like formic acid or trifluoroacetic acid (TFA), to the mobile phase is often necessary to ensure good peak shape and reproducibility, especially for basic compounds like those containing a piperidine moiety. nih.gov For instance, a method for analyzing a 4-methanesulfonyl-piperidine derivative utilized a mobile phase of 0.1% heptafluorobutyric acid in a water-acetonitrile mixture (90:10, v/v) on an Atlantis C18 column. researchgate.net Another study on piperidine derivatives employed a gradient elution with 0.1% TFA in water and acetonitrile. nih.gov

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, as the benzaldehyde portion of the molecule contains a chromophore that absorbs UV light. nih.gov For compounds lacking a strong UV chromophore, a Charged Aerosol Detector (CAD) can be used. researchgate.net

ParameterCondition
Column C18 reversed-phase, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table represents typical starting conditions for method development for a compound of this class and is not based on experimentally verified data for "this compound" itself.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a valuable technique for the analysis of volatile and semi-volatile compounds like "this compound." It allows for the separation of components in a mixture and provides structural information through mass spectrometry.

Research Findings:

For the GC analysis of benzaldehyde derivatives, a non-polar or medium-polarity capillary column is generally preferred. researchgate.net Common stationary phases include 5% phenyl-methylpolysiloxane. The analysis of benzaldehyde and related compounds often involves a temperature-programmed oven to ensure the elution of all components in a reasonable time with good peak shape. For example, a method for analyzing benzaldehyde might start at a lower temperature and ramp up to a higher temperature to elute less volatile components. researchgate.net

Derivatization is sometimes employed in GC analysis to improve the volatility and thermal stability of the analyte. jfda-online.com However, for a compound like "this compound," direct analysis is often possible.

The injector temperature is typically set high enough to ensure rapid vaporization of the sample without causing thermal degradation. The detector, often a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification, is also maintained at a high temperature. jcsp.org.pk

A hypothetical set of GC-MS conditions for the analysis of "this compound" is outlined below.

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Oven Program 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Detector (MS) Transfer line at 280 °C, Ion source at 230 °C
Injection Mode Split (10:1)

This table represents typical starting conditions for method development for a compound of this class and is not based on experimentally verified data for "this compound" itself.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography.

Research Findings:

For the TLC analysis of piperidine and benzaldehyde derivatives, silica gel plates (Silica Gel 60 F254) are commonly used as the stationary phase. nih.gov The choice of the mobile phase is crucial for achieving good separation. A mixture of a relatively non-polar solvent and a more polar solvent is typically used. For compounds with basic nitrogen atoms like "this compound," the addition of a small amount of a base, such as triethylamine (B128534) or ammonia, to the mobile phase can help to reduce tailing and improve spot shape.

Visualization of the separated spots on a TLC plate can be achieved under UV light (at 254 nm), as the benzaldehyde ring is UV-active. libretexts.org Alternatively, chemical staining agents can be used. A common stain is potassium permanganate (B83412), which reacts with the aldehyde and the ether linkage. Iodine vapor is another general-purpose visualization agent. libretexts.org

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. For a compound of this polarity, a mixture of ethyl acetate and hexane is a good starting point for the mobile phase.

Mobile Phase Composition (v/v)Expected Rf Value
Hexane : Ethyl Acetate (7:3)Low
Hexane : Ethyl Acetate (1:1)Medium
Hexane : Ethyl Acetate (3:7)High

This table provides an expected trend for Rf values based on the polarity of the mobile phase for a compound with the structural features of "this compound." The actual Rf values would need to be determined experimentally.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to elucidate the electronic structure and properties of molecules.

Density Functional Theory (DFT) calculations are instrumental in determining the optimized geometry and electronic structure of 4-Piperidin-4-yloxybenzaldehyde. These calculations provide a foundational understanding of the molecule's stability and reactivity. nih.gov By employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can model the molecule's geometric parameters, such as bond lengths and angles. researchgate.net The electronic structure analysis reveals the distribution of electron density, which is crucial for predicting how the molecule will interact with other chemical species. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups can significantly influence the charge distribution across the molecule. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. researchgate.net Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, defining its electrophilic nature. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netajchem-a.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a smaller gap indicates that the molecule is more polarizable and prone to chemical reactions. researchgate.net These calculations are vital for understanding the reactivity of this compound in various chemical environments.

Table 1: Frontier Molecular Orbital (FMO) Parameters
ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity). researchgate.net
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity). youtube.comresearchgate.net
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOCorrelates with chemical reactivity and kinetic stability. researchgate.netajchem-a.com A large gap implies high stability. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. nih.gov It provides a detailed picture of the delocalization of electron density, which is a key factor in molecular stability. nih.gov By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with electron delocalization.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values. researchgate.netyoutube.com

Typically, red and orange regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. youtube.com Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. youtube.com Green and yellow areas generally represent neutral or less negative regions. researchgate.net For this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group as a region of high electron density (red), making it a likely site for interaction with electrophiles.

Theoretical calculations can predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. ajchem-a.comresearchgate.net The key parameters for NLO activity are the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ajchem-a.com

Computational methods can calculate these properties, providing insights into a molecule's potential as an NLO material. ajchem-a.com Molecules with significant charge transfer, often facilitated by donor-acceptor groups connected by a π-conjugated system, tend to exhibit larger hyperpolarizability values. nih.gov The calculated values for this compound can be compared to those of known NLO materials, like urea, to assess its potential in this field. nih.gov A high β value suggests that the material could be effective in applications such as frequency doubling of light. researchgate.net

Table 2: Calculated Non-Linear Optical (NLO) Properties
PropertySymbolDescription
Dipole MomentμA measure of the overall polarity of the molecule.
PolarizabilityαThe ease with which the electron cloud of the molecule can be distorted by an external electric field.
First-Order HyperpolarizabilityβA measure of the second-order NLO response of the molecule. ajchem-a.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and interactions of this compound. nih.gov These methods can provide insights into how the molecule interacts with biological targets, such as enzymes or receptors. nih.gov Molecular docking, for instance, is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule to form a stable complex. nih.gov This is particularly relevant in drug design, where understanding the binding mode of a ligand to its protein target is crucial. nih.gov

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the piperidine (B6355638) ring, the rotational freedom around the C-O-C ether bond, and the orientation of the aldehyde group.

The piperidine ring is well-known to adopt a chair conformation as its most stable form to minimize steric and angle strain. It can, however, undergo ring-flipping to an alternative chair conformation, passing through higher-energy boat and twist-boat transition states. The energy barrier for this inversion in a simple cyclohexane (B81311) is approximately 10 kcal/mol, and similar values are expected for the piperidine ring in this molecule. The presence of the bulky aryloxy substituent at the 4-position is expected to have a significant influence on the conformational equilibrium. In the most stable chair conformation, this large substituent would preferentially occupy an equatorial position to minimize steric hindrance.

The energy landscape of this compound is further complicated by the rotation around the two sigma bonds of the ether linkage (C-O and O-C). The dihedral angles defining the orientation of the piperidine ring relative to the phenyl ring, and the orientation of the aldehyde group relative to the phenyl ring, give rise to a multitude of possible conformers. The planarity of the benzaldehyde (B42025) group with the phenyl ring is favored due to conjugation, but rotation around the C-C bond is possible.

Computational methods like Density Functional Theory (DFT) would be instrumental in mapping this energy landscape. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. This surface would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively, as well as the energy barriers between them.

Conformational FeatureExpected Low-Energy StateNotes
Piperidine RingChair conformationThe aryloxy group is likely in the equatorial position.
C(piperidine)-O-C(phenyl) TorsionStaggered conformationsTo minimize steric repulsion between the piperidine and phenyl rings.
C(phenyl)-CHO TorsionPlanarFavored by conjugation, but rotation can occur.

Molecular Dynamics Simulations for Chemical Behavior and Stability

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and stability of this compound in various environments. An MD simulation would involve placing the molecule in a simulation box, typically with a solvent like water, and solving Newton's equations of motion for every atom over a period of time.

Such simulations could provide valuable insights into:

Conformational Stability: By tracking the evolution of the molecule's conformation over time, MD simulations can confirm the stability of the low-energy conformers predicted by DFT calculations. They can also reveal the frequency and pathways of transitions between different conformational states.

Solvation Effects: The interaction of the molecule with solvent molecules can be explicitly modeled. This is particularly important for understanding the behavior of the polar aldehyde and ether groups, as well as the potentially charged piperidine nitrogen (if protonated), in aqueous solution. The formation of hydrogen bonds with water molecules would be a key aspect to analyze.

Structural Fluctuations: MD simulations can quantify the flexibility of different parts of the molecule by calculating the root-mean-square fluctuations (RMSF) of atomic positions. This would likely show higher flexibility in the piperidin-4-yloxy moiety compared to the more rigid benzaldehyde portion.

In the context of drug design, MD simulations are often used to study the stability of a ligand within a protein binding site. nih.gov For this compound, a simulation could be set up with a model protein to explore its binding mode and the stability of the ligand-protein complex.

Simulation ParameterInformation GainedRelevance
Root-Mean-Square Deviation (RMSD)Stability of the molecular conformation over time.Assesses the rigidity and conformational preferences.
Root-Mean-Square Fluctuation (RMSF)Flexibility of different regions of the molecule.Identifies flexible and rigid parts of the molecule.
Radial Distribution Function (RDF)Organization of solvent molecules around specific atoms.Characterizes the solvation shell and hydrogen bonding.

This table outlines the potential outcomes of a molecular dynamics simulation, a standard computational technique for studying molecular behavior.

Theoretical Binding Studies with Model Chemical Systems

The structural features of this compound suggest several possibilities for non-covalent interactions with model chemical systems, which can be explored using computational docking and binding free energy calculations. The molecule possesses a hydrogen bond acceptor in the carbonyl oxygen of the aldehyde group, another in the ether oxygen, and a basic nitrogen in the piperidine ring that can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. The phenyl ring provides a hydrophobic surface capable of engaging in pi-stacking and van der Waals interactions.

Theoretical binding studies with a model receptor would typically involve:

Molecular Docking: A computational search for the preferred binding orientation of the molecule within a receptor's active site. This would generate a set of possible binding poses, ranked by a scoring function.

Binding Free Energy Calculations: More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be used to estimate the binding affinity for the most promising poses.

Studies on related piperidine derivatives have shown that the piperidine nitrogen often plays a crucial role in anchoring the ligand to a receptor through ionic or hydrogen bonding interactions. researchgate.nettandfonline.com The benzaldehyde moiety could further enhance binding by interacting with specific residues in a binding pocket. For instance, the carbonyl oxygen could form a hydrogen bond with a donor group on the receptor.

Potential InteractionMolecular Feature InvolvedImportance in Binding
Hydrogen BondingAldehyde oxygen, ether oxygen, piperidine nitrogenDirectional interactions that contribute significantly to binding affinity and specificity.
Hydrophobic InteractionsPhenyl ring, piperidine ringNon-directional interactions that contribute to the overall binding energy.
Pi-StackingPhenyl ringInteraction with aromatic residues in a receptor.
Ionic InteractionsProtonated piperidine nitrogenStrong, long-range interactions with negatively charged residues.

This table summarizes the potential non-covalent interactions of this compound based on its chemical structure.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the mapping of entire reaction pathways.

Transition State Analysis

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computational methods can be used to locate and characterize the geometry and energy of transition states.

For this compound, two main types of reactions are of interest: those involving the aldehyde group and the cleavage of the ether bond.

Reactions of the Aldehyde Group: The carbonyl group is susceptible to nucleophilic attack. A computational study of, for example, the addition of a simple nucleophile like a cyanide ion would involve locating the transition state for the formation of the new C-C bond. This transition state would feature a partially formed C-CN bond and a partially broken C=O pi bond, with a developing negative charge on the oxygen atom.

Ether Cleavage: The ether bond is generally stable but can be cleaved under harsh conditions, such as with strong acids. The mechanism would likely involve protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. A computational analysis would aim to find the transition state for this nucleophilic substitution reaction.

Reaction Pathway Mapping

Reaction pathway mapping involves tracing the energetic profile of a reaction as it proceeds from reactants to products, passing through any intermediates and transition states. This provides a detailed picture of the reaction mechanism and allows for the calculation of activation energies, which determine the reaction rate.

Nucleophilic Addition to the Aldehyde: The reaction pathway for nucleophilic addition to the benzaldehyde moiety would start with the reactants (this compound and the nucleophile), proceed through the transition state, and end with the tetrahedral addition product. The calculated energy profile would show the activation energy required for the reaction to occur. Studies on related benzaldehyde derivatives can provide insights into the expected energy barriers. ajgreenchem.com

Acid-Catalyzed Ether Cleavage: The mapping of this reaction pathway would be more complex. It would begin with the protonation of the ether oxygen to form an oxonium ion intermediate. This would be followed by a second step, the nucleophilic attack of a counter-ion (e.g., a halide) on either the piperidine carbon or the phenyl carbon. The computational analysis would determine which of these two pathways is more favorable by comparing the energies of the respective transition states. Cleavage at the piperidine side is generally more likely as it involves attack at an sp3-hybridized carbon.

ReactionKey Steps in the PathwayInformation from Pathway Mapping
Nucleophilic Addition1. Approach of the nucleophile. 2. Formation of the C-Nu bond and breaking of the C=O pi bond via a transition state. 3. Formation of the tetrahedral intermediate.Activation energy, reaction exothermicity/endothermicity.
Acidic Ether Cleavage1. Protonation of the ether oxygen. 2. Nucleophilic attack at an adjacent carbon via a transition state. 3. Cleavage of the C-O bond.Identification of the rate-determining step, regioselectivity of the cleavage.

This table outlines the expected reaction pathways for key transformations of this compound, based on general principles of organic chemistry.

Q & A

Basic: What are the most effective synthetic routes for 4-Piperidin-4-yloxybenzaldehyde?

Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting 4-fluorobenzaldehyde with piperidine derivatives under basic conditions. For example:

  • Procedure: Dissolve piperidine in DMF, add K₂CO₃ (as a base), and heat at 80°C with stirring. Introduce 4-fluorobenzaldehyde to initiate substitution at the aromatic fluorine position .
  • Optimization: Reaction yield depends on solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature (60–100°C) .
  • Key Metrics: Typical yields range from 60–85%, confirmed by HPLC and mass spectrometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Routine characterization includes:

  • ¹H NMR: Peaks at δ 9.8 ppm (aldehyde proton), δ 6.4–7.7 ppm (aromatic protons), and δ 2.2–3.2 ppm (piperidine CH₂ groups) .
  • IR Spectroscopy: Absorption bands at ~1653 cm⁻¹ (C=O stretch) and ~1524 cm⁻¹ (C=C aromatic) .
  • Mass Spectrometry: Molecular ion peak (M⁺) at m/z 175, with fragmentation patterns confirming the piperidine-aryl linkage .

Advanced: How can computational modeling resolve contradictions in reactivity predictions for this compound?

Answer:
Conflicting experimental data on regioselectivity (e.g., para vs. ortho substitution) can be addressed via:

  • Density Functional Theory (DFT): Calculate activation energies for competing reaction pathways. For example, DFT simulations can predict preferential substitution at the para position due to lower transition-state energy .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF stabilization of intermediates) to explain yield variations .
  • Validation: Compare computed IR/NMR spectra with experimental data to refine models .

Advanced: What strategies mitigate inconsistencies in biological activity data for derivatives of this compound?

Answer:
Contradictions in enzyme inhibition or receptor binding assays often arise from:

  • Structural Variability: Minor modifications (e.g., substituting the benzaldehyde group with fluorophenyl or sulfonyl groups) alter binding affinities. For example, fluorinated derivatives show enhanced CNS permeability but reduced metabolic stability .
  • Assay Conditions: pH, temperature, and co-solvents (e.g., DMSO) affect compound solubility and activity. Standardize protocols using controls like 4-benzylpiperidine derivatives .
  • Data Normalization: Express activity relative to reference compounds (e.g., donepezil for acetylcholinesterase inhibition) to account for batch-to-batch variability .

Advanced: How to design SAR studies for optimizing the neuropharmacological potential of this compound?

Answer:
Structure-Activity Relationship (SAR) strategies include:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzaldehyde ring to enhance receptor binding. For example, 4-fluorobenzyl derivatives exhibit higher dopamine receptor affinity .
  • Piperidine Substitution: Replace the piperidine oxygen with sulfur (thioether analogs) to improve metabolic stability .
  • In Vivo Testing: Assess pharmacokinetics (e.g., BBB permeability via logP calculations) and toxicity profiles using zebrafish or rodent models .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Degradation Pathways: Susceptible to oxidation (aldehyde → carboxylic acid) and hydrolysis (piperidine ring opening).
  • Storage Conditions: Store under inert gas (N₂/Ar) at −20°C in amber vials. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .
  • Monitoring: Regular HPLC analysis to detect degradation products (e.g., 4-hydroxybenzaldehyde) .

Advanced: How to address conflicting data in catalytic applications of this compound?

Answer:
Discrepancies in catalytic efficiency (e.g., in asymmetric synthesis) may stem from:

  • Ligand Design: Vary the piperidine-aryl spacer length to optimize metal coordination (e.g., Pd or Ru complexes) .
  • Kinetic Studies: Compare turnover numbers (TON) under different pH and solvent systems. For example, aqueous conditions favor hydrolysis over catalysis .
  • Cross-Validation: Reproduce results using independently synthesized batches to rule out impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.